molecular formula C9H16O5S B13556353 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate

4,4-Diethoxybut-2-yn-1-ylmethanesulfonate

Cat. No.: B13556353
M. Wt: 236.29 g/mol
InChI Key: BCVJDKSVNOJZCF-UHFFFAOYSA-N
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Description

4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is an organic compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol . It is characterized by the presence of both ethoxy and methanesulfonate functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate typically involves the reaction of 4,4-diethoxybut-2-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger scale production. This includes the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxybut-2-yn-1-ylmethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .

Scientific Research Applications

4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The ethoxy groups also provide sites for further functionalization, allowing for the creation of a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ethoxy and methanesulfonate groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in the synthesis of a variety of organic molecules .

Properties

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

4,4-diethoxybut-2-ynyl methanesulfonate

InChI

InChI=1S/C9H16O5S/c1-4-12-9(13-5-2)7-6-8-14-15(3,10)11/h9H,4-5,8H2,1-3H3

InChI Key

BCVJDKSVNOJZCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CCOS(=O)(=O)C)OCC

Origin of Product

United States

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